

Analytical methods for propaquizafop determination in soil

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Compound Focus: Propaquizafop

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Introduction to Propaquizafop

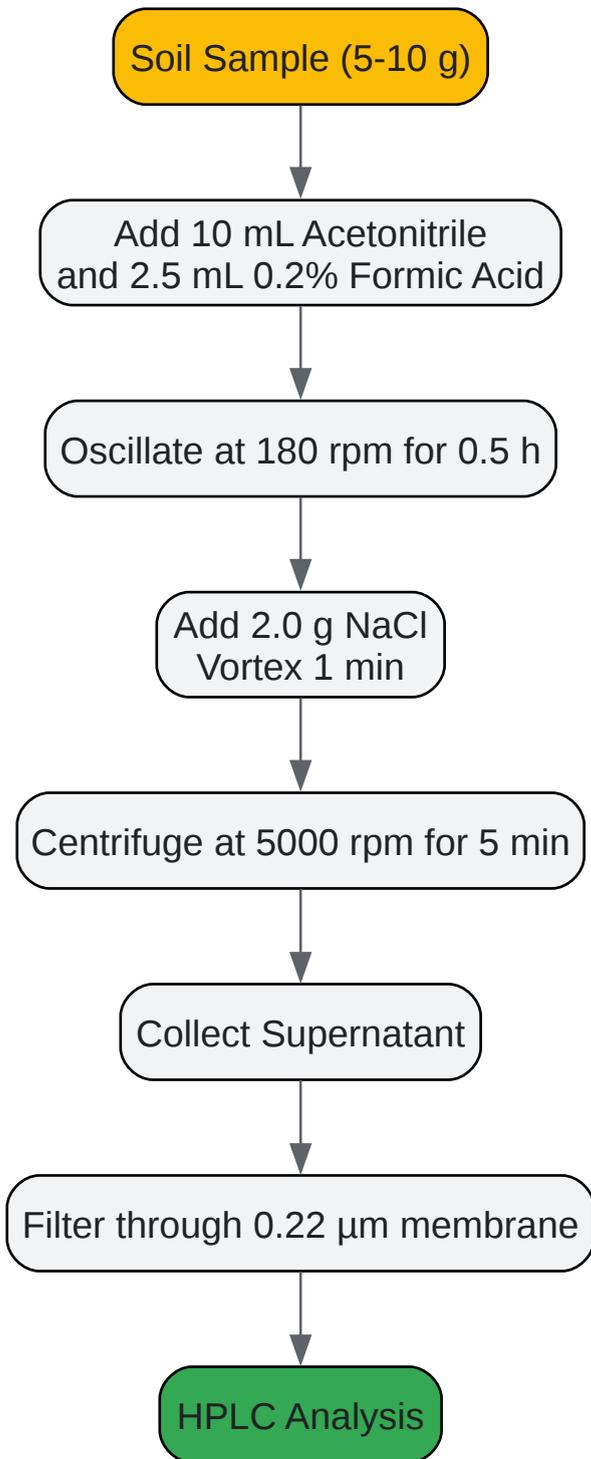
Propaquizafop is a selective herbicide belonging to the aryloxyphenoxypropionate (APP) family [1]. It is used as a post-emergence treatment to control annual and perennial grass weeds in broad-leaved crops such as soybeans, sunflowers, potatoes, and rape [2] [3]. As an ACCase (acetyl-CoA carboxylase) inhibitor, it disrupts fatty acid synthesis in target plants [1]. Understanding its residue levels and behavior in the soil is crucial for environmental monitoring and agronomic management.

Analytical Method for Propaquizafop in Soil

The following section details a specific and validated method for the extraction and determination of **propaquizafop** residues in soil samples [2].

Experimental Workflow

The entire procedure, from sample preparation to instrumental analysis, can be visualized as follows:



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Materials and Equipment

- **Reagents:** Acetonitrile (chromatographically pure), formic acid (FA, pure), sodium chloride (NaCl, pure), ultrapure water.
- **Standard:** **Propaquizafop** standard (purity $\geq 99.8\%$) [2].
- **Equipment:** High-performance liquid chromatograph (HPLC) with UV detector, polypropylene centrifuge tubes (50 mL), mechanical shaker, vortex mixer, centrifuge, sterile syringes, and 0.22 μm organic filter membranes [2].

Detailed Protocol

- **Sample Preparation:** Accurately weigh 5-10 g of naturally dried and sieved (2 mm) soil sample into a 50 mL centrifuge tube [2].
- **Extraction:** Add 10 mL of acetonitrile and 2.5 mL of 0.2% formic acid in water to the tube. Securely cap the tube and oscillate it on a mechanical shaker at 180 rpm for 30 minutes [2].
- **Liquid-Liquid Partitioning:** Add 2.0 g of NaCl to the mixture. Vortex vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes to achieve phase separation [2].
- **Clean-up and Filtration:** Transfer the supernatant (acetonitrile layer) using a sterile syringe and pass it through a 0.22 μm organic filter membrane into an HPLC vial for analysis [2].

HPLC Instrumental Parameters

The analysis is performed under the following conditions [2]:

- **Column:** Thermo BDS Hypersil C18 (250 mm \times 4.6 mm, 5 μm)
- **Mobile Phase:** Water (A) and Acetonitrile (B) in a fixed ratio of 20:80 (v/v)
- **Flow Rate:** 1 mL/min
- **Column Temperature:** 30 $^{\circ}\text{C}$
- **Injection Volume:** 10 μL
- **Detection Wavelength:** 230 nm
- **Retention Time:** Approximately 5.5 minutes

Method Validation Data

This method has been rigorously validated to ensure accuracy and reliability for soil analysis [2].

*Table 1: Method validation parameters for **propaquizafop** in soil.*

Parameter	Result	Details
Linear Range	1 - 200 µg/kg	Good linearity with $R^2 \geq 0.99$ [4].
Recovery	87.56 - 103.56%	Spiked at 1, 5, and 10 µg/g levels in soil [2].
Precision (RSD)	1.83 - 6.37%	Relative Standard Deviation for recovery tests [2].
Limit of Quantification (LOQ)	~1 µg/kg (soil)	Estimated from spiking levels and recovery data [2].

Environmental Behavior in Soil

Understanding the fate of **propaquizafop** in the environment is critical for risk assessment. The table below summarizes its adsorption, mobility, and degradation characteristics in various agricultural soils.

Table 2: Environmental behavior and properties of **propaquizafop** in soil.

Property/Behavior	Findings	Experimental Conditions
Adsorption	46.98 - 57.76% adsorbed at 5 mg/L [2].	Five Chinese soils; best fit by Elovich kinetic and Freundlich isotherm models [2].

| **Mobility** | **Soil Thin-Layer Chromatography (TLC):** $R_f = 0.076-0.123$ [2]. **Column Leaching:** Not detected in leachate; retained in 0-5 cm top layer [2]. | Classified as a pesticide with **weak migration ability** [2]. || **Degradation** | **Half-life ($T_{1/2}$):** 1.41 - 7.75 days [2]. | Fast degradation in five soils; most influenced by **temperature** [2]. || **Water Solubility** | 0.63 mg/L at 20°C [2]. | -- || **log P (Octanol-Water)** | 4.78 [2]. | Indicates high lipophilicity. |

Advanced Methodologies and Regulatory Context

For laboratories with advanced instrumentation, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or high-resolution mass spectrometers (e.g., Orbitrap) offer superior sensitivity

and selectivity for **propaquizafop** analysis, especially in complex matrices [5] [6].

Regarding regulation, **propaquizafop** is often regulated as part of the "quizalofop" group. The residue definition for enforcement in food and feed is typically defined as **the sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop** [7]. This is important to consider when setting up analytical methods for regulatory compliance.

Application Notes Summary

- **Key Advantage:** The described HPLC-UV method is robust, cost-effective, and shows excellent recovery and precision for the determination of **propaquizafop** in soil [2].
- **Primary Limitation:** The method is a single-residue analysis. For multi-residue screening of hundreds of pesticides, including **propaquizafop**, LC-MS/MS or GC-MS/MS methods are recommended [4] [6].
- **Environmental Insight:** **Propaquizafop** degrades rapidly in soil and has low mobility, reducing the risk of groundwater contamination but potentially concentrating its effect in the topsoil layer [2].

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